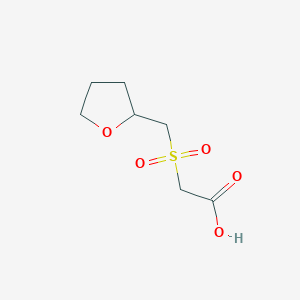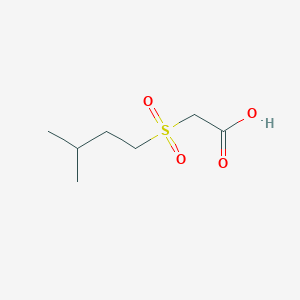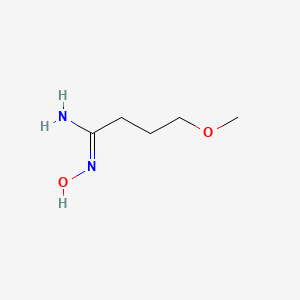![molecular formula C8H20N2 B6143800 [3-(aminomethyl)pentan-3-yl]dimethylamine CAS No. 891647-25-9](/img/structure/B6143800.png)
[3-(aminomethyl)pentan-3-yl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Aminomethyl)pentan-3-yl]dimethylamine, also known as 3-APDM, is an organic compound with a wide range of applications in various scientific research fields. It has a unique structure, containing both an aminomethyl group and a dimethylamine group, which gives it unique properties that make it useful in many areas of research. In
Wissenschaftliche Forschungsanwendungen
[3-(aminomethyl)pentan-3-yl]dimethylamine has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of metal-organic frameworks, which are materials with a wide range of applications in fields such as catalysis and gas storage. Additionally, this compound is used in the synthesis of novel materials for use in electronics, optics, and energy storage.
Wirkmechanismus
[3-(aminomethyl)pentan-3-yl]dimethylamine is an organic compound with a unique structure, containing both an aminomethyl group and a dimethylamine group. The aminomethyl group is responsible for the compound's reactivity, while the dimethylamine group is responsible for its solubility in aqueous solutions. The combination of these two groups gives this compound its unique properties, which make it useful in a variety of scientific research applications.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to interact with any biological molecules, and it is not known to have any toxic effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(aminomethyl)pentan-3-yl]dimethylamine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in aqueous solutions. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, this compound is not very soluble in organic solvents, making it unsuitable for experiments involving organic compounds.
Zukünftige Richtungen
There are a number of potential future directions for research involving [3-(aminomethyl)pentan-3-yl]dimethylamine. It could be used in the synthesis of novel materials with applications in electronics, optics, and energy storage. Additionally, it could be used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It could also be used in the synthesis of metal-organic frameworks for use in catalysis and gas storage. Additionally, it could be used in the development of new methods for organic synthesis. Finally, it could be used in the development of new methods for drug delivery.
Synthesemethoden
[3-(aminomethyl)pentan-3-yl]dimethylamine can be synthesized through a number of methods. One method involves the reaction of 3-aminopropyltrimethylammonium chloride and dimethylamine in aqueous solution. The reaction produces a white precipitate that is then filtered, washed, and dried to obtain pure this compound. Another method involves the reaction of 3-aminopropyltrimethylammonium bromide with dimethylamine in aqueous solution. The reaction produces a yellow precipitate that is then filtered, washed, and dried to obtain pure this compound.
Eigenschaften
IUPAC Name |
2-ethyl-2-N,2-N-dimethylbutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-5-8(6-2,7-9)10(3)4/h5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJSRJSPQKNMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

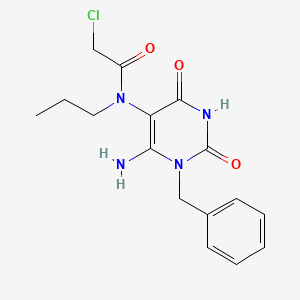
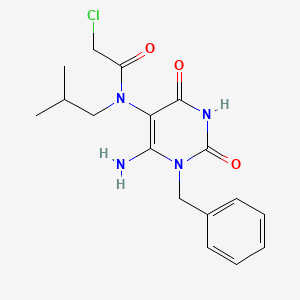
![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)

![2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6143742.png)


